molecular formula C11H10N2O4 B3056193 3-(5-Nitro-1h-indol-3-yl)propanoic acid CAS No. 6961-27-9

3-(5-Nitro-1h-indol-3-yl)propanoic acid

Cat. No.: B3056193
CAS No.: 6961-27-9
M. Wt: 234.21 g/mol
InChI Key: IFXFDUMTLUZXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Nitro-1H-indol-3-yl)propanoic acid is a nitro-substituted indole derivative featuring a propanoic acid side chain at the indole’s 3-position and a nitro group (-NO₂) at the 5-position.

Properties

CAS No.

6961-27-9

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(5-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10N2O4/c14-11(15)4-1-7-6-12-10-3-2-8(13(16)17)5-9(7)10/h2-3,5-6,12H,1,4H2,(H,14,15)

InChI Key

IFXFDUMTLUZXAA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCC(=O)O

Other CAS No.

6961-27-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological and chemical properties of indole-based propanoic acids are highly sensitive to substituents on the indole ring and the carboxylic acid chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
3-(5-Nitro-1H-indol-3-yl)propanoic acid -NO₂ (5), -CH₂CH₂COOH (3) C₁₁H₁₀N₂O₄ 234.21 Strong electron-withdrawing nitro group; propanoic acid chain
3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]propanoic acid (Compound 13) -NO₂ (5), -COOEt (2), -CH₂CH₂COOH (3) C₁₄H₁₄N₂O₆ 306.27 Ethoxycarbonyl group at C2 enhances steric bulk; inhibits DNA primase
3-(5-Methoxy-1H-indol-3-yl)propanoic acid -OCH₃ (5), -CH₂CH₂COOH (3) C₁₂H₁₃NO₃ 219.24 Methoxy group (electron-donating) improves solubility; CAS 39547-16-5
2-(5-Nitro-1H-indol-3-yl)acetic acid -NO₂ (5), -CH₂COOH (3) C₁₀H₈N₂O₄ 220.18 Shorter acetic acid chain; reduced flexibility for binding interactions
3-(5-Bromo-1H-indol-3-yl)propanoic acid -Br (5), -CH₂CH₂COOH (3) C₁₁H₁₀BrNO₂ 276.11 Bromine adds steric bulk; potential for halogen bonding in target binding
Key Observations:
  • Nitro vs. Methoxy/Bromo Substitution: The nitro group (-NO₂) at C5 in the target compound contrasts with methoxy (-OCH₃) or bromo (-Br) groups in analogs. Nitro’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methoxy’s electron-donating properties could improve solubility .
  • Chain Length: The propanoic acid chain in the target compound (3 carbons) vs. acetic acid (2 carbons) in affects conformational flexibility and binding to enzymes like DNA primase.
DNA Primase Inhibition
  • Compound 13 (3-[2-(ethoxycarbonyl)-5-nitro-1H-indol-3-yl]propanoic acid) reduced T7 DNA primase activity by four-fold, highlighting the importance of nitro and ethoxycarbonyl groups in enzyme interaction .
  • Target Compound : While direct data are unavailable, the nitro group’s redox activity may similarly interfere with primase function, though the absence of the ethoxycarbonyl group could reduce potency.
Pharmacokinetic Considerations
  • 3-(5-Methoxy-1H-indol-3-yl)propanoic acid: The methoxy group’s electron-donating nature likely enhances aqueous solubility, making it more bioavailable than the nitro analog .
  • 3-(5-Bromo-1H-indol-3-yl)propanoic acid: Bromine’s hydrophobicity may improve membrane permeability but could increase metabolic stability risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.